8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
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Overview
Description
8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a trihydroimidazolidino ring fused to a purine core. The presence of these functional groups and rings imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Formation of the Trihydroimidazolidino Ring: The trihydroimidazolidino ring can be formed through a cyclization reaction involving the purine core and an appropriate diamine under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the purine core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chlorophenyl group, leading to the formation of the corresponding phenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Affect Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
8-Phenyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Similar structure but lacks the chlorine atom on the phenyl group.
8-(3-Bromophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
8-(3-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-18-11-10(12(21)17-14(18)22)20-6-5-19(13(20)16-11)9-4-2-3-8(15)7-9/h2-4,7H,5-6H2,1H3,(H,17,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYRUJCWXAZKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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